molecular formula C9H10O4 B104142 2-Hydroxy-3,4-dimethoxybenzaldehyde CAS No. 19283-70-6

2-Hydroxy-3,4-dimethoxybenzaldehyde

Cat. No. B104142
CAS RN: 19283-70-6
M. Wt: 182.17 g/mol
InChI Key: UIOMNPYQUBMBOJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4-dimethoxybenzaldehyde is a compound that belongs to the class of organic compounds known as aromatic aldehydes. These are compounds containing an aldehyde substituted with a benzene ring. The specific structure of 2-hydroxy-3,4-dimethoxybenzaldehyde includes hydroxyl and methoxy functional groups attached to the benzene ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related aromatic aldehydes often involves selective oxidation and formylation reactions. For instance, 3,5-dimethyl-4-hydroxybenzaldehyde can be synthesized via selective oxidation of 2,4,6-trimethylphenol using copper chloride, potassium carbonate, and hydrogen peroxide . Similarly, 3,4,5-trimethoxybenzaldehyde dimethylacetal can undergo reductive alkylation to yield 4-alkyl-3,5-dimethoxybenzaldehydes . These methods highlight the importance of selective functional group transformations in the synthesis of complex aromatic aldehydes.

Molecular Structure Analysis

The molecular structure of aromatic aldehydes can be influenced by substituents on the benzene ring. For example, the presence of a chlorine atom in ortho or meta positions relative to the aldehyde group can lead to different conformers and dimerization patterns, as seen in chloro-hydroxybenzaldehydes . The molecular structure can be further elucidated using spectroscopic methods such as NMR and IR, which provide insights into the electronic environment and bonding within the molecule .

Chemical Reactions Analysis

Aromatic aldehydes can participate in various chemical reactions, including condensation and complexation with other molecules. For instance, 4-methoxy-2-hydroxybenzaldehyde can react with aminoantipyrine to form a pyrazolone derivative, which exhibits intramolecular hydrogen bonding . Additionally, aromatic aldehydes can be used as ligands to form complexes with metals, as demonstrated by the synthesis of nickel and molybdenum complexes with 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone .

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic aldehydes like 2-hydroxy-3,4-dimethoxybenzaldehyde are influenced by their functional groups. Hydroxyl and methoxy groups can engage in hydrogen bonding, affecting the compound's solubility, boiling point, and melting point. The presence of these groups can also impact the compound's reactivity, particularly in nucleophilic addition reactions common to aldehydes. The fluorescence derivatization of aromatic aldehydes for detection in liquid chromatography is an example of utilizing the chemical properties of these compounds .

Scientific Research Applications

Synthesis and Optical Studies

A study focused on the synthesis and optical properties of 3,4-dimethoxy benzaldehyde hydrazone metal complexes. The research synthesized these complexes and characterized them using FTIR, Mass spectra, and UV-vis absorption, studying their optical absorption spectra in the wavelength range from 200-900 nm. This study is significant in understanding the optical properties of these complexes (Mekkey, Mal, & Kadhim, 2020).

Synthesis of Natural Products

Research has been conducted on the synthesis of natural products such as (+/-)-isopiline, (+/-)-preocoteine, and others, using 4-hydroxy-2,3-dimethoxybenzaldehyde as a starting material. The key steps involved formation of ring C of the aporphines by a radical-initiated cyclisation. This study contributes to the field of organic synthesis and natural product chemistry (Nimgirawath et al., 2009).

Crystal Structure Analysis

Another study analyzed the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2,3-dimethoxybenzaldehyde oxime. This research provides insights into different conformations and hydrogen-bonding patterns, enhancing understanding of molecular structures in crystallography (Gomes et al., 2018).

Molecular Modeling Studies

A study on the inclusion complexation of various hydroxybenzaldehydes with cyclodextrins, including 3,4-dimethoxybenzaldehyde (DMB), was conducted. This research used UV-Visible, steady-state and time-resolved fluorescence, and PM3 methods, providing valuable information for understanding the interactions of these compounds with cyclodextrins in molecular modeling (Jenita, Mohandass, & Rajendiran, 2013).

Safety And Hazards

2-Hydroxy-3,4-dimethoxybenzaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-hydroxy-3,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOMNPYQUBMBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172881
Record name 3,4-Dimethoxysalicylaldehyde
Source EPA DSSTox
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,4-dimethoxybenzaldehyde

CAS RN

19283-70-6
Record name 2-Hydroxy-3,4-dimethoxybenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxysalicylaldehyde
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Record name 3,4-Dimethoxysalicylaldehyde
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Record name 3,4-dimethoxysalicylaldehyde
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Record name 3,4-Dimethoxysalicylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
W Baker, EHT Jukes… - Journal of the Chemical …, 1934 - pubs.rsc.org
… obtained by the oxidation of 2-hydroxy-3 : 4-dimethoxybenzaldehyde by means of hydrogen … The difficulties attending the preparation of 2-hydroxy-3 : 4-dimethoxybenzaldehyde in …
Number of citations: 30 pubs.rsc.org
FE King, W Bottomley - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… of the washed ethereal solution then yielded a semi-solid product from which was prepared a semicarbazone, mp 212', alone or mixed with 2-hydroxy-3 : 4-dimethoxybenzaldehyde …
Number of citations: 47 pubs.rsc.org
CW Choi, YH Choi, MR Cha, YS Kim, GH Yon… - Journal of The Korean …, 2009 - Springer
Ongoing search for promising antitumor components from plant resources, we found that the methanol extract from the heartwood of Dalbergia odorifera (Leguminosae) demonstrated a …
Number of citations: 31 link.springer.com
L Farkas, À Gottsegen, M Nóagrádi… - Journal of the Chemical …, 1974 - pubs.rsc.org
Isoflavones are conveniently prepared by the oxidative rearrangement of 2′-hydroxy- or 2′-acetoxy-chalcones with thallium(III) nitrate in methanol into 1-(2-hydroxyphenyl)-3,3-…
Number of citations: 112 pubs.rsc.org
VK Ahluwalia - 2013 - books.google.com
The intermediates described in this book include different types of phenols, aldehydes, carboxylic acids and ketones (acetophenones, w-substituted acetophenones, propiophenones, …
Number of citations: 58 books.google.com
J Zelazkova, J Jampilek - 2011 - researchgate.net
Mitotic spindle dynamics represents an important target of anticancer drugs. Many small natural and semi-synthetic drugs influence tubulin assembly and cause apoptosis of excessively …
Number of citations: 2 www.researchgate.net
M Al Neirabeyeh, D Reynaud, T Podona, L Ou… - European journal of …, 1991 - Elsevier
The synthesis of methoxy and hydroxy derivatives of 3,4-dihydro-3-(di-n-propylamino)-2H-1-benzopyran from readily available or commercial o-hydroxybenzaldehydes is described in …
Number of citations: 23 www.sciencedirect.com
T Nakanishi, M Suzuki - Organic Letters, 1999 - ACS Publications
A new benzo[c]phenanthridine alkaloid, 7-hydroxynitidine, was synthesized by a novel synthetic procedure. The cytotoxic activity of this compound against HeLa S3 cells was strong, but …
Number of citations: 120 pubs.acs.org
VS Georgiev, NM Mollov - Phytochemistry, 1971 - Elsevier
The structure of the new bisbenzylisoquinoine alkaloid, thalfoetidine, was established by means of sodium in liquid ammonia cleavage of O-ethylthalfoetidine. The nonphenolic base of …
Number of citations: 5 www.sciencedirect.com
H Mayer, O Isler - Methods in Enzymology, 1971 - Elsevier
Publisher Summary The biologically important ubiquinones are a family of 3,4-dimethoxytoluquinones that contain in the 6-position the same polyisoprenoid side chain as the …
Number of citations: 29 www.sciencedirect.com

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